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molecular formula C17H31NSn B055037 4-(Tributylstannyl)pyridine CAS No. 124252-41-1

4-(Tributylstannyl)pyridine

Cat. No. B055037
M. Wt: 368.1 g/mol
InChI Key: UNEPXPMBVGDXGH-UHFFFAOYSA-N
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Patent
US05576338

Procedure details

To a suspension of 4-bromopyridine hydrochloride (1.5 g) in Et2O (20 mL) at -78° C. was added n-BuLi (6.2 mL of a 2.5M solution). After 30 min. the mixture was warmed to -30° C., tributyltin chloride (2.1 mL) was added and the mixture warmed to 0° C. Saturated NH4Cl was added and extracted with Et2O. The organics were washed with H2O, brine, dried (MgSO4) and concentrated. Chromatography (silica gel; EtOAc/hexane (15:85)) provided the title compound as an oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[Li]CCCC.[CH2:14]([Sn:18](Cl)([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:19][CH2:20][CH2:21][CH3:22])[CH2:15][CH2:16][CH3:17].[NH4+].[Cl-]>CCOCC>[CH2:23]([Sn:18]([CH2:14][CH2:15][CH2:16][CH3:17])([CH2:19][CH2:20][CH2:21][CH3:22])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH2:24][CH2:25][CH3:26] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tributyltin chloride
Quantity
2.1 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed to 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The organics were washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](C1=CC=NC=C1)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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